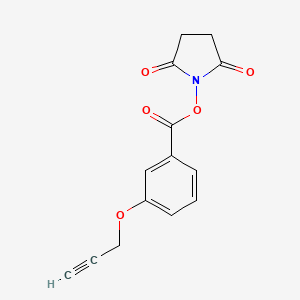
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in click chemistry reactions, particularly those involving azide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It reacts with azide-containing compounds in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The NHS ester group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include dichloromethane (DCM) and dimethylformamide (DMF).
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its reactive NHS ester and alkyne groups. The NHS ester reacts with nucleophiles, forming stable amide or thioester bonds. The alkyne group participates in click chemistry reactions, forming triazoles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate: Contains additional ethoxy groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is unique due to its specific combination of an NHS ester and an alkyne group, making it highly reactive and versatile for various applications in click chemistry and bioconjugation.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with its unique structural features, has been investigated for various therapeutic applications.
- Molecular Formula : C₁₂H₁₅NO₆
- Molecular Weight : 269.25 g/mol
- CAS Number : 2512228-06-5
- Storage Conditions : Store in an inert atmosphere at -20°C.
Structural Characteristics
The compound contains a pyrrolidine ring and a benzoate moiety, which are critical for its biological activity. The presence of the prop-2-yn-1-yloxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticonvulsant and Antinociceptive Properties
Recent studies have highlighted the anticonvulsant and antinociceptive properties of derivatives related to this compound. For instance, a hybrid pyrrolidine derivative demonstrated significant protective activity in various mouse models, including:
| Test Model | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock | 23.7 |
| Pentylenetetrazole | 59.4 |
| 6 Hz Seizures | 22.4 |
These findings suggest that the compound may act through multiple mechanisms, potentially involving the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
In Vitro Studies
In vitro assays have indicated that compounds similar to this compound exhibit significant antioxidant and antimicrobial activities. For example, compounds evaluated using DPPH radical scavenging assays showed promising results, indicating their potential as therapeutic agents against oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine and benzoate portions can significantly impact the biological efficacy of these compounds. For instance, variations in substituents on the benzoate moiety have been shown to enhance or diminish activity against specific biological targets .
Case Studies
- Anticonvulsant Activity : A study published in July 2020 demonstrated that certain derivatives exhibited potent anticonvulsant effects in animal models. The lead compound showed a favorable profile for further development in treating epilepsy and neuropathic pain .
- Anti-inflammatory Effects : Another investigation focused on related compounds revealed their ability to inhibit inflammatory markers such as COX-2 and IL-1β significantly. This suggests potential applications in managing inflammatory diseases .
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C14H11NO5/c1-2-8-19-11-5-3-4-10(9-11)14(18)20-15-12(16)6-7-13(15)17/h1,3-5,9H,6-8H2 |
InChI Key |
VFWGIUSPYFUYQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















